2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H8F4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but lacks the fluoro-methoxyphenyl group.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.
2,2,2-Trifluoroethanol: A simpler compound with only a trifluoromethyl group and an alcohol group.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl and fluoro-methoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
GEBYGTZGZLDPHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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